Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 953137-00-3
VCID: VC6901733
Molecular Formula: C15H16N4O4S
Molecular Weight: 348.38
* For research use only. Not for human or veterinary use.

Description |
Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a carbamate group, and an amine linkage, contributing to its potential biological activity. The compound's intricate arrangement of functional groups may influence its reactivity and interactions with biological systems. SynthesisThe synthesis of Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of key intermediates. The general synthetic pathway requires careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for monitoring the progress and confirming the structure of intermediates. Mechanism of ActionThe mechanism by which Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its biological effects likely involves interaction with specific enzyme targets or receptors within biological systems. The thiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions. Studies on similar compounds indicate that they can interact with various biological targets, including enzymes and receptors, suggesting potential therapeutic applications. Biological ActivitiesCompounds with similar structures to Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have shown diverse biological activities, including antimicrobial and anticancer properties. For instance, thiazole derivatives have been explored for their antimicrobial activity against bacterial and fungal species . Additionally, carbamate derivatives are known for their role in modifying biological activity and enhancing pharmacokinetic properties in drug design. Comparison with Similar Compounds
Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its complex structure, which may lead to unique biological activities not observed in simpler analogs. Future Research DirectionsFuture studies should focus on elucidating the precise mechanisms of action, potential therapeutic applications, and safety profiles of Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. This includes conducting in vitro and in vivo experiments to assess its biological activities and potential hazards. Molecular docking studies and binding assays could provide insights into how this compound interacts with biological targets, further informing its therapeutic potential. |
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CAS No. | 953137-00-3 | |||||||||||||||
Product Name | Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |||||||||||||||
Molecular Formula | C15H16N4O4S | |||||||||||||||
Molecular Weight | 348.38 | |||||||||||||||
IUPAC Name | ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |||||||||||||||
Standard InChI | InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22) | |||||||||||||||
Standard InChIKey | WVURNGCTRUSASO-UHFFFAOYSA-N | |||||||||||||||
SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 16883975 | |||||||||||||||
Last Modified | Aug 18 2023 |
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